Di-Boc-cystamine
Overview
Description
Di-Boc-cystamine, also known as di-tert-butoxycarbonyl cystamine, is a chemical compound with the molecular formula C14H28N2O4S2 and a molecular weight of 352.51 g/mol . It is primarily used as a building block for the synthesis of thioethyl-modified peptides . The compound is characterized by its solid form and a melting point of 120-122°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-Boc-cystamine is synthesized through the reaction of cystamine with tert-butoxycarbonyl (Boc) anhydride. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the Boc-protected cystamine . The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or chromatography techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Di-Boc-cystamine undergoes various chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The Boc-protected amine groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.
Substitution: Various nucleophiles in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Boc-protected derivatives with different functional groups.
Scientific Research Applications
Di-Boc-cystamine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Biology: Employed in the modification of biomolecules for studying cellular processes and interactions.
Medicine: Investigated for its potential therapeutic applications, particularly in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of di-Boc-cystamine involves its ability to undergo disulfide exchange reactions. The disulfide bond in this compound can be cleaved and reformed, allowing it to act as a cross-linking agent in various chemical and biological systems . This property makes it useful in the synthesis of peptides and proteins with modified structures and functions.
Comparison with Similar Compounds
Di-Boc-cystamine is unique due to its dual Boc-protected amine groups and disulfide bond. Similar compounds include:
Cystamine dihydrochloride: Lacks the Boc protection and is more reactive.
Fmoc-Cystamine HCl: Contains a different protecting group (Fmoc) and is used in peptide synthesis.
Cysteamine: A simpler structure with a single thiol group, used in various therapeutic applications.
This compound stands out due to its specific protecting groups and reactivity, making it a valuable compound in synthetic chemistry and biological research.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4S2/c1-13(2,3)19-11(17)15-7-9-21-22-10-8-16-12(18)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTMWZADMHBLMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393924 | |
Record name | Di-Boc-cystamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67385-10-8 | |
Record name | Di-Boc-cystamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | di-Boc-cystamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was Di-Boc-cystamine found ineffective as a transglutaminase inhibitor in the study on human tissues?
A1: While the exact reason for this compound's ineffectiveness as a transglutaminase inhibitor wasn't explored in the study [], it was found ineffective even at high concentrations (100 mM) []. This suggests that the compound may not effectively interact with the active site of the tissue transglutaminase (TGase 2) to inhibit its activity. Further research is needed to fully understand the underlying mechanisms and structural factors influencing its lack of inhibitory effects.
Q2: What is the molecular formula and structure of this compound?
A2: The molecular formula of this compound is C14H28N2O4S2 []. Its structure consists of a disulfide bond (S-S) in the center, with each sulfur atom linked to an ethyl group. Each ethyl group is further connected to a carbamate group, which consists of a nitrogen atom bonded to a tert-butoxycarbonyl (Boc) protecting group. This symmetrical structure places the molecule on a twofold rotation axis running through the center of the S—S bond [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.